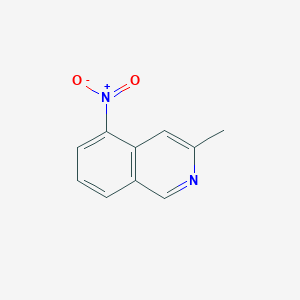

3-Methyl-5-nitroisoquinoline

Übersicht

Beschreibung

3-Methyl-5-nitroisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the isoquinoline ring. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 3-methylisoquinoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various electrophiles in the presence of a suitable catalyst or under acidic conditions.

Major Products:

Reduction: 3-Methyl-5-aminoisoquinoline.

Substitution: Depending on the electrophile used, various substituted isoquinolines can be formed.

Wissenschaftliche Forschungsanwendungen

Chemical Characterization

Basic Properties : 3-Methyl-5-nitroisoquinoline is characterized by its isoquinoline structure, featuring a nitro group at the fifth position and a methyl group at the third position. Its molecular weight is approximately 174.18 g/mol, and it exhibits distinct solubility characteristics that are critical for understanding its reactivity and interactions with biological systems .

Synthetic Studies

Synthesis Methods : The synthesis of this compound typically involves the nitration of 3-methylisoquinoline. Various methods have been explored to optimize yield and purity, including:

- Nitration Reactions : Utilizing different nitrating agents under controlled conditions to achieve high selectivity.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which are valuable intermediates for further chemical modifications.

Biological Activities

This compound has shown significant biological activities that make it a candidate for drug development. Key areas of investigation include:

- Enzyme Interaction : Research indicates that this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various xenobiotics and endogenous compounds. Such interactions may lead to the formation of reactive intermediates that engage with cellular components, potentially modulating enzyme activity.

- Cell Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation could have implications for treating diseases where these pathways are dysregulated.

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for potential therapeutic applications:

- Drug Development : The compound is being studied as a starting point for developing new analogs with therapeutic potential against various diseases, including neurological disorders. Its ability to modulate enzyme activity positions it as a candidate for targeting specific kinases or receptors involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Direct Amination Studies : Research has focused on the direct amination of nitro derivatives, revealing insights into the reaction mechanisms and product formation involving this compound as an intermediate .

- Biological Activity Assessment : Investigations into the antimicrobial and anticancer properties of related isoquinoline derivatives have paved the way for exploring this compound's therapeutic potential in these areas .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex isoquinoline derivatives, showcasing its versatility in organic chemistry .

Wirkmechanismus

The mechanism of action of 3-Methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

3-Methylisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroisoquinoline: Lacks the methyl group, which can influence its reactivity and biological activity.

Uniqueness: 3-Methyl-5-nitroisoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biologische Aktivität

3-Methyl-5-nitroisoquinoline is an organic compound belonging to the isoquinoline family, characterized by a methyl group at the third position and a nitro group at the fifth position of the isoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be synthesized through various methods, often involving the nitration of isoquinoline derivatives. The presence of the nitro group is crucial as it influences both the chemical reactivity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 164.17 g/mol |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that isoquinoline derivatives can modulate enzyme activity, affect cell signaling pathways, and exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Isoquinolines, including this compound, have shown significant antimicrobial effects against various bacterial strains. The nitro group is believed to play a crucial role in this activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to bacterial cell death.

- Anticancer Properties : Several studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies

- Anticancer Activity Against Lung Cancer : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis, with IC50 values in the low micromolar range. The study suggested that the compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Antimicrobial Efficacy : In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 4-Nitroisoquinoline | Moderate | Moderate |

| 5-Nitroisoquinoline | Low | High |

Eigenschaften

IUPAC Name |

3-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACENGYNMIBHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298187 | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18222-17-8 | |

| Record name | 18222-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the formation of N-acyl pseudo-bases instead of Reissert compounds under certain conditions. What structural features of 3-methyl-5-nitroisoquinoline might contribute to this preference for N-acyl pseudo-base formation?

A1: While the research doesn't directly investigate the factors influencing the preference for N-acyl pseudo-base formation over Reissert compound formation for this compound specifically, it does highlight some crucial observations. The study states that N-acyl pseudo-bases are predominantly covalent and generally don't exhibit tautomerism with open chain or ionic forms, unlike N-alkyl pseudo-bases []. This suggests that the electron-withdrawing nature of the nitro group at the 5-position of the isoquinoline ring, along with the steric influence of the methyl group at the 3-position, could be playing a role in stabilizing the covalent N-acyl pseudo-base form. Further research focusing on this compound is needed to confirm this hypothesis and investigate the precise electronic and steric factors governing this behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.